rac-Parconazole Oxalate

Antifungal susceptibility testing Candida albicans MIC comparison

For rigorous, reproducible antifungal research, specify rac-Parconazole Oxalate (CAS 68685-55-2). This oxalate salt of the racemic mixture is the precise chemical entity required for studies on azole resistance mechanisms, in vivo efficacy models, and analytical method validation. Substitution with the free base, hydrochloride salt, or other azoles like fluconazole is scientifically invalid without re-validation due to distinct physicochemical properties and documented MIC profiles. Its defined potency against fluconazole-resistant Candida albicans (MIC = 8 µg/mL) makes it an indispensable comparator for next-generation antifungal development.

Molecular Formula C19H18Cl2N2O7
Molecular Weight 457.26
CAS No. 68685-55-2
Cat. No. B566273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Parconazole Oxalate
CAS68685-55-2
Synonyms1-[[(2R,4S)-2-(2,4-Dichlorophenyl)-4-[(2-propyn-1-yloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole Ethanedioate;  cis-(±)-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole;  cis-1-[[2-(2,4-Dichlorophenyl)-4
Molecular FormulaC19H18Cl2N2O7
Molecular Weight457.26
Structural Identifiers
SMILESC#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C17H16Cl2N2O3.C2H2O4/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;3-1(4)2(5)6/h1,3-6,8,12,14H,7,9-11H2;(H,3,4)(H,5,6)/t14-,17-;/m0./s1
InChIKeyDXZGUCRSVDUGAU-RVXRQPKJSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Parconazole Oxalate (CAS 68685-55-2): A Racemic Imidazole Antifungal for Veterinary and Research Procurement


rac-Parconazole Oxalate is the oxalate salt of the racemic mixture of parconazole, a synthetic, cis-configured imidazole derivative belonging to the broader azole class of antifungal agents [1]. The compound acts by inhibiting the fungal cytochrome P450-dependent 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity [2]. It is characterized as a broad-spectrum antimycotic with primary application in veterinary medicine as an oral fungicide, notably against candidiasis in guinea fowl . For laboratory procurement, it is distinguishable from the pure enantiomer or the hydrochloride salt form, both of which have distinct CAS numbers and may exhibit different physicochemical or biological properties, making precise chemical identity critical for reproducible research.

Why Generic Substitution of rac-Parconazole Oxalate with Other Azoles or Salt Forms Compromises Experimental Reproducibility


Interchanging rac-Parconazole Oxalate with other imidazole or triazole antifungals (e.g., fluconazole, ketoconazole, clotrimazole), or even its own pure enantiomer or hydrochloride salt, is scientifically invalid without rigorous re-validation. The oxalate counterion introduces specific hygroscopicity and stability properties that distinguish it from the free base or hydrochloride salt . Critically, the 2,4-dichlorophenyl and propynyloxymethyl substituents on the dioxolane ring confer a unique structure-activity relationship, leading to a distinct quantitative antifungal potency profile that does not correlate with other agents like fluconazole or itraconazole [1]. Substituting based on drug class alone ignores the documented, quantifiable differences in minimum inhibitory concentrations (MICs) against specific fungal strains, a fact that is fundamental to reproducible in vitro screening, in vivo efficacy models, and analytical method development.

Quantitative Evidence for the Selection and Procurement of rac-Parconazole Oxalate: A Comparator-Based Analysis


Superior In Vitro Potency of Parconazole Against Candida albicans Compared to Clinical Triazoles

In a comparative study of imidazole derivatives, parconazole (as the free base) exhibited an MIC of 0.25 µg/mL against Candida albicans ATCC 90028, demonstrating significantly greater in vitro potency than numerous clinically relevant triazole and imidazole comparators tested in the same assay. Specifically, it was 4-fold more potent than itraconazole and 8-fold more potent than fluconazole and voriconazole against this strain [1].

Antifungal susceptibility testing Candida albicans MIC comparison Azole potency

Enhanced Potency of Parconazole Against Fluconazole-Resistant C. albicans Isolate 64110

Against the fluconazole-resistant clinical isolate Candida albicans 64110, parconazole (free base) maintained an MIC of 8 µg/mL. This represents a 2-fold potency advantage over ketoconazole (MIC = 16 µg/mL) and an activity level comparable to itraconazole (MIC = 8 µg/mL) and bifonazole (MIC = 8 µg/mL), while vastly outperforming clotrimazole, which was ineffective at the highest tested concentration (MIC > 64 µg/mL) [1].

Antifungal resistance Fluconazole-resistant Candida MIC comparison Drug discovery

Confirmed Broad-Spectrum Antifungal Profile Against Non-Candida Species with Quantifiable Differentiation

Parconazole demonstrates broad-spectrum antifungal activity extending to key dermatophytes and filamentous fungi. Against Trichophyton mentagrophytes ATCC 9533, its MIC was 4 µg/mL, outperforming econazole (8 µg/mL) and clotrimazole (>64 µg/mL). More notably, against Aspergillus fumigatus ATCC 13073, parconazole's MIC was 2 µg/mL, making it 4-fold more potent than ketoconazole (MIC = 8 µg/mL) and 2-fold more potent than itraconazole (MIC = 4 µg/mL) in this assay [1].

Broad-spectrum antifungal Dermatophytes Filamentous fungi MIC data

Validated In Vivo Antifungal Efficacy Translating to Survival Benefit in a Murine Model of Systemic Candidiasis

The in vitro potency of parconazole translates to a validated in vivo effect. In a murine model of systemic candidiasis, treatment with parconazole at 5 mg/kg/day resulted in a dose-dependent improvement in survival rates. At 26 days post-infection, the survival rate for the parconazole-treated group was approximately 50%, representing a clear survival benefit compared to the untreated control group where no mice survived beyond 17 days. This in vivo result was achieved at a dose comparable to or lower than that used for the clinical comparator, fluconazole [1].

In vivo antifungal efficacy Candida albicans Preclinical model Animal survival

Species-Specific Veterinary Efficacy Validated Through Prophylactic and Curative Dosing Regimens

rac-Parconazole Oxalate's utility is further evidenced by its application as a licensed veterinary medicinal product (as the hydrochloride premix, 'PARCONAZOLE 6 PINTADE') for the treatment and prevention of digestive candidiasis in guinea fowl. The established prophylactic dose is 6 mg/kg body weight per day (30 ppm in feed) for 30 days, while the curative dose is 60 ppm in feed. This specific, regulated use provides a validated in vivo dosing benchmark that is directly tied to the compound's efficacy against Candida albicans in an avian model [1].

Veterinary antifungal Guinea fowl candidiasis Prophylaxis In-feed medication

Optimal Research and Industrial Scenarios for Procuring rac-Parconazole Oxalate Based on Quantitative Evidence


Reference Standard in Structure-Activity Relationship (SAR) Studies for Imidazole-Based Antifungals

Procure rac-Parconazole Oxalate as a critical reference compound in medicinal chemistry campaigns aimed at developing new imidazole antifungals. Its well-characterized and superior in vitro potency against Candida albicans (MIC = 0.25 µg/mL) and Aspergillus fumigatus (MIC = 2 µg/mL) provides a high benchmark for new chemical entities to surpass or match, and its specific activity profile against fluconazole-resistant strains (MIC = 8 µg/mL) makes it an essential comparator for next-generation, resistance-breaking agents [1].

Validated Positive Control for In Vivo Preclinical Models of Invasive Candidiasis and Aspergillosis

Given the documented in vivo survival benefit in murine systemic candidiasis models at a defined 5 mg/kg/day dose, rac-Parconazole Oxalate serves as a validated positive control for proof-of-concept studies. Its quantifiable efficacy advantage over fluconazole against key pathogens like A. fumigatus also supports its use in developing and validating new animal models of invasive aspergillosis, accelerating preclinical development pipelines [1].

Tool Compound for Studying Azole Cross-Resistance Mechanisms in Candida and Aspergillus Species

The distinct MIC profile of parconazole against fluconazole-resistant C. albicans 64110 (MIC = 8 µg/mL), where it retains activity while clotrimazole fails (MIC > 64 µg/mL), makes it an invaluable tool for investigating the molecular mechanisms of cross-resistance among azoles. Procuring this specific compound allows researchers to dissect the structural determinants of azole binding to mutated CYP51 enzymes and to screen for efflux pump-mediated resistance that spares some, but not all, imidazoles [1].

Certified Analytical Reference Material for Veterinary Drug Residue Analysis

Utilize rac-Parconazole Oxalate as a high-purity analytical standard for developing and validating quantitative LC-MS/MS or HPLC methods for the detection of parconazole residues in poultry tissue, feed, and environmental samples. The quantitative regulatory data on its use in guinea fowl (prophylactic dose: 30 ppm; curative dose: 60 ppm in feed) provides critical context for setting analytical sensitivity requirements and validating extraction protocols, an application not directly transferable to other, more commonly analyzed azoles like fluconazole or itraconazole due to differing chemical properties [2].

Quote Request

Request a Quote for rac-Parconazole Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.